Ethyl 9-hydroxyfluorene-9-carboxylate
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Overview
Description
Ethyl 9-hydroxyfluorene-9-carboxylate is an organic compound belonging to the class of fluorenes It is characterized by the presence of a hydroxy group and a carboxylate ester group attached to the fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-hydroxyfluorene-9-carboxylate typically involves the esterification of 9-hydroxyfluorene-9-carboxylic acid with ethanol. One common method involves refluxing a mixture of 9-hydroxyfluorene-9-carboxylic acid and ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-hydroxyfluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 9-oxo-fluorene-9-carboxylate.
Reduction: Formation of 9-hydroxyfluorene-9-carbinol.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used
Scientific Research Applications
Ethyl 9-hydroxyfluorene-9-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticholinergic properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of ethyl 9-hydroxyfluorene-9-carboxylate in biological systems involves its interaction with muscarinic acetylcholine receptors. It exhibits central muscarinic anticholinergic activity, which can influence neurotransmitter release and modulate neuronal activity. This activity is particularly relevant in the context of its potential use as an antidepressant and anxiolytic agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Diethylaminoethyl 9-hydroxyfluorene-9-carboxylate
- 2-Dimethylaminothis compound
Uniqueness
This compound is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Biological Activity
Ethyl 9-hydroxyfluorene-9-carboxylate (C16H14O3) is an organic compound derived from 9-hydroxyfluorene-9-carboxylic acid through esterification with ethanol. This compound has garnered attention in various fields, particularly in pharmacology and materials science, due to its unique chemical structure and potential biological activities.
Chemical Structure and Properties
This compound features a hydroxyl group and a carboxylate moiety attached to a fluorene structure. The molecular weight of this compound is approximately 254.28 g/mol. Its structural characteristics contribute to its reactivity and interactions with biological targets, making it a candidate for drug development and other applications.
Pharmacological Potential
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. The presence of the hydroxyl group enhances its reactivity, allowing it to interact effectively with various biomolecules, including proteins and nucleic acids. These interactions are crucial for understanding its pharmacological potential and mechanisms of action.
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity.
- Enzyme Interaction: Preliminary studies suggest that this compound may interact with specific enzymes, influencing metabolic pathways relevant to inflammation and cancer progression.
Research Findings
Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:
- Anti-inflammatory Activity: In vitro assays have demonstrated that derivatives of hydroxyfluorene compounds can inhibit inflammatory mediators, suggesting that this compound may possess similar properties.
- Anticancer Properties: Research has shown that compounds related to this compound can induce apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, revealing cytotoxic effects that warrant further investigation .
- Interaction Studies: Studies focusing on the interactions of this compound with biological macromolecules have provided insights into its mechanism of action. These studies are essential for optimizing its therapeutic efficacy.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Hydroxyl and carboxylate moieties | Potential anti-inflammatory and anticancer activity |
Mthis compound | Methyl ester instead of ethyl | Different solubility properties |
2-Diethylaminothis compound | Contains a diethylamino group | Enhanced biological activity due to amino substitution |
Chlorflurenol | Chlorinated derivative | Different reactivity profiles due to halogen substitution |
Case Studies
- In Vitro Studies: A study demonstrated that this compound significantly reduced the proliferation of certain cancer cell lines by inducing apoptosis, showcasing its potential as an anticancer agent.
- Inflammation Models: In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its possible therapeutic role in inflammatory diseases .
Properties
CAS No. |
6328-78-5 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 9-hydroxyfluorene-9-carboxylate |
InChI |
InChI=1S/C16H14O3/c1-2-19-15(17)16(18)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10,18H,2H2,1H3 |
InChI Key |
ZIIRWAAFDVUMKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O |
Origin of Product |
United States |
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